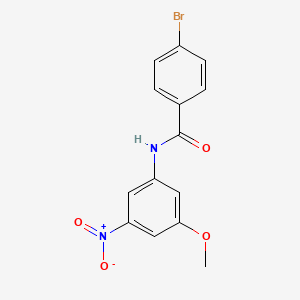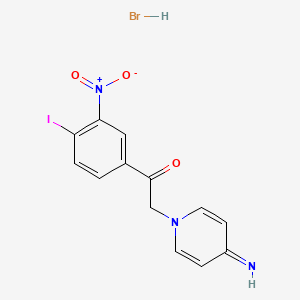![molecular formula C21H28N2O3S B6023245 N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this signaling pathway, resulting in the induction of apoptosis and the inhibition of cell proliferation. N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a reversible inhibitor of BTK, which binds to the ATP-binding site of the kinase.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK. In clinical trials, this compound has demonstrated a favorable safety profile, with manageable adverse events.
実験室実験の利点と制限
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in B-cell malignancies. It has also been shown to enhance the activity of other targeted therapies, which may have implications for combination therapy approaches. However, like all small molecule inhibitors, this compound has limitations, including off-target effects and the potential for drug resistance.
将来の方向性
There are several directions for future research with N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies, which may enhance the efficacy of this compound. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, there is interest in the development of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in the development of next-generation BTK inhibitors that may have improved potency, selectivity, and safety profiles.
合成法
The synthesis of N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent antitumor activity. It has also been evaluated in clinical trials, where it has shown promising results in patients with relapsed or refractory CLL and MCL. In addition, this compound has been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib.
特性
IUPAC Name |
N-[[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-26-19-12-16(8-9-18(19)25-2)14-23-10-4-6-17(15-23)13-22-21(24)20-7-5-11-27-20/h5,7-9,11-12,17H,3-4,6,10,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVHHYUKFDERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![N-(3-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6023225.png)

![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![1-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6023256.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)